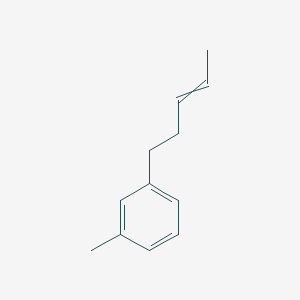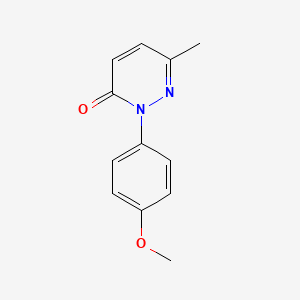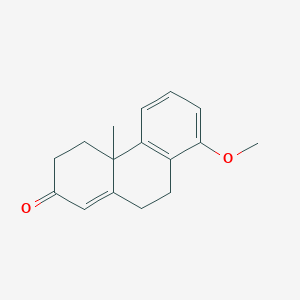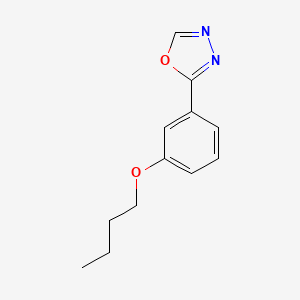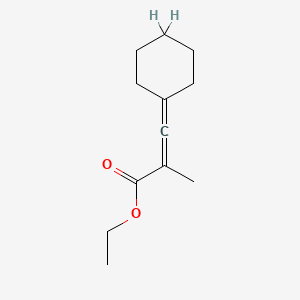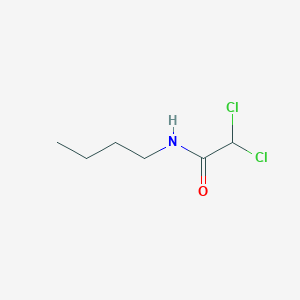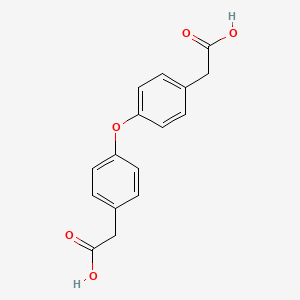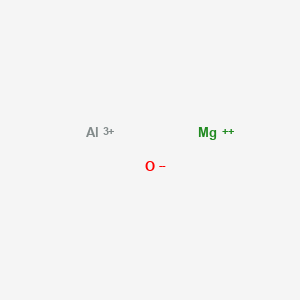
1,1'-Sulfonylbis(3-isocyanato-4-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Sulfonylbis(3-isocyanato-4-methylbenzene) is an organic compound with the molecular formula C₁₆H₁₂N₂O₄S It is a derivative of benzene, featuring two isocyanate groups and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
1,1’-Sulfonylbis(3-isocyanato-4-methylbenzene) can be synthesized through a multi-step process involving the following key steps:
Nitration: The starting material, 4-methylbenzenesulfonyl chloride, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Phosgenation: The resulting amines are treated with phosgene to form the isocyanate groups.
Industrial Production Methods
In an industrial setting, the synthesis of 1,1’-Sulfonylbis(3-isocyanato-4-methylbenzene) typically involves large-scale nitration and reduction processes, followed by phosgenation under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,1’-Sulfonylbis(3-isocyanato-4-methylbenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Catalysts: Palladium catalysts are often used in reduction reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
科学的研究の応用
1,1’-Sulfonylbis(3-isocyanato-4-methylbenzene) has several scientific research applications:
Polymer Chemistry: Used as a cross-linking agent in the production of polyurethanes and other polymers.
Materials Science: Employed in the synthesis of advanced materials with specific mechanical and thermal properties.
Biological Research: Investigated for its potential use in drug delivery systems and biomedical applications.
作用機序
The mechanism of action of 1,1’-Sulfonylbis(3-isocyanato-4-methylbenzene) involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of stable covalent bonds. The sulfonyl group enhances the compound’s reactivity and stability, making it suitable for various applications.
類似化合物との比較
Similar Compounds
1,1’-Sulfonylbis(4-isocyanato-2-methylbenzene): Similar structure but with different positions of the isocyanate groups.
1,1’-Sulfonylbis(3-isocyanato-4-ethylbenzene): Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1,1’-Sulfonylbis(3-isocyanato-4-methylbenzene) is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring precise chemical modifications and stability.
特性
CAS番号 |
6338-92-7 |
|---|---|
分子式 |
C16H12N2O4S |
分子量 |
328.3 g/mol |
IUPAC名 |
2-isocyanato-4-(3-isocyanato-4-methylphenyl)sulfonyl-1-methylbenzene |
InChI |
InChI=1S/C16H12N2O4S/c1-11-3-5-13(7-15(11)17-9-19)23(21,22)14-6-4-12(2)16(8-14)18-10-20/h3-8H,1-2H3 |
InChIキー |
CWOSLFIEOIXEDF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C)N=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


